molecular formula C6H4Cl2O3S B6176990 3-chloro-4-hydroxybenzene-1-sulfonyl chloride CAS No. 25319-94-2

3-chloro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B6176990
CAS No.: 25319-94-2
M. Wt: 227.06 g/mol
InChI Key: QYOQXDXBVDJMAY-UHFFFAOYSA-N
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Description

Significance of the Sulfonyl Chloride Functional Group in Advanced Organic Synthesis

The sulfonyl chloride functional group is of paramount importance in modern organic synthesis due to its high reactivity as an electrophile. The sulfur atom in the -SO₂Cl group is highly electron-deficient, making it susceptible to nucleophilic attack. This reactivity allows for the facile formation of sulfonamides, sulfonic esters, and other sulfur-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyestuffs. ekb.egcbijournal.com

Sulfonyl chlorides serve as key intermediates in a multitude of chemical transformations. They are instrumental in the introduction of the sulfonyl group into organic molecules, which can act as a protecting group or be a critical component of a biologically active molecule. acs.org The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in numerous drugs. ekb.egcbijournal.com

Overview of Aromatic Sulfonyl Chlorides in Chemical Research

Aromatic sulfonyl chlorides, including benzenesulfonyl chloride and its derivatives, are extensively utilized in both academic and industrial research. Their reactions are well-documented, providing a reliable platform for the synthesis of complex molecules. The reactivity of the sulfonyl chloride group can be modulated by the electronic effects of the substituents on the aromatic ring. Electron-donating groups tend to decrease the electrophilicity of the sulfur atom, while electron-withdrawing groups enhance it. cdnsciencepub.comacs.org This tunability allows chemists to fine-tune the reactivity of the sulfonyl chloride to suit specific synthetic needs.

Research involving aromatic sulfonyl chlorides often focuses on the development of new catalysts and methodologies for sulfonylation reactions, aiming for higher yields, selectivity, and more environmentally benign conditions. jsynthchem.com Furthermore, the exploration of novel applications for the resulting sulfonated products remains an active area of investigation.

Structural Features and Systematic Nomenclature of 3-Chloro-4-hydroxybenzene-1-sulfonyl chloride

This compound is a disubstituted benzenesulfonyl chloride. Its structure consists of a benzene (B151609) ring substituted with a sulfonyl chloride group, a chlorine atom, and a hydroxyl group.

The systematic nomenclature of this compound follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as benzenesulfonyl chloride. The positions of the substituents on the benzene ring are indicated by numbers, with the carbon atom attached to the sulfonyl chloride group designated as position 1. The substituents are then listed in alphabetical order. Therefore, the IUPAC name is This compound .

Below is a table summarizing the key structural identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₄Cl₂O₃S
SMILES C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)O
InChI InChI=1S/C6H4Cl2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H
InChIKey QYOQXDXBVDJMAY-UHFFFAOYSA-N

The presence of the chloro, hydroxyl, and sulfonyl chloride groups on the benzene ring imparts a specific reactivity profile to the molecule. The hydroxyl group is a nucleophile and can also influence the acidity of the molecule. The chlorine atom and the sulfonyl chloride group are electron-withdrawing, which affects the electron density of the aromatic ring and the reactivity of the other functional groups. The interplay of these functional groups makes this compound a potentially valuable intermediate for the synthesis of more complex molecules with specific biological or material properties.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its chemistry can be largely inferred from the well-established principles governing substituted benzenesulfonyl chlorides. The synthesis would likely involve the chlorosulfonation of 2-chlorophenol (B165306). The compound is expected to undergo typical reactions of sulfonyl chlorides, such as reactions with amines to form sulfonamides and with alcohols to form sulfonic esters. Further research into this specific compound could unveil novel applications and expand the toolkit of synthetic organic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25319-94-2

Molecular Formula

C6H4Cl2O3S

Molecular Weight

227.06 g/mol

IUPAC Name

3-chloro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4Cl2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H

InChI Key

QYOQXDXBVDJMAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)O

Purity

95

Origin of Product

United States

Ii. Synthetic Methodologies for 3 Chloro 4 Hydroxybenzene 1 Sulfonyl Chloride

Direct Sulfonylation Approaches

Direct sulfonylation methods introduce the sulfonyl chloride functional group onto the aromatic ring in a single step. These reactions typically employ a strong sulfonating and chlorinating agent.

A prevalent and well-established method for the synthesis of aryl sulfonyl chlorides is the direct reaction of an aromatic precursor with chlorosulfonic acid. In the case of 3-chloro-4-hydroxybenzene-1-sulfonyl chloride, the logical precursor is 2-chlorophenol (B165306). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from chlorosulfonic acid.

The reaction of 2-chlorophenol with chlorosulfonic acid leads to the introduction of the chlorosulfonyl group onto the benzene (B151609) ring. The directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring guide the position of the incoming sulfonyl chloride group. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The sulfonation typically occurs at the position para to the hydroxyl group and meta to the chlorine atom, yielding the desired this compound.

A process analogous to the synthesis of the target compound is the preparation of 4-chloro-3-nitrobenzenesulfonyl chloride. This involves a two-step reaction starting with o-nitrochlorobenzene. Initially, a sulfonation reaction is carried out with chlorosulfonic acid, followed by a chlorination step using thionyl chloride to yield the final sulfonyl chloride product patsnap.com.

The efficiency and selectivity of the chlorosulfonic acid-mediated synthesis are highly dependent on the reaction conditions. Careful control of these parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts, such as isomeric sulfonyl chlorides or sulfones.

Key parameters that are often optimized include:

Reaction Temperature: The temperature at which the reaction is conducted can significantly influence the reaction rate and the formation of side products. For the synthesis of a related compound, 4-chloro-3-nitrobenzene sulfonyl chloride, the optimal reaction temperature was found to be 120°C researchgate.net.

Reaction Time: The duration of the reaction is another critical factor. Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times can result in the formation of undesirable byproducts. A reaction time of 4 hours was found to be optimal in the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride researchgate.net.

Molar Ratio of Reactants: The stoichiometry of the reactants, particularly the ratio of chlorosulfonic acid to the aromatic substrate, is a key determinant of the reaction outcome. An excess of chlorosulfonic acid is often used to ensure complete conversion of the starting material. For instance, a molar ratio of chlorosulfonic acid to o-chloro-nitro-benzene of 4:1 was found to be optimal for the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride researchgate.net.

Table 1: Optimization of Reaction Parameters for a Related Sulfonyl Chloride Synthesis

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition Yield (%)
Temperature (°C) 100 110 120 120 81.5
Time (h) 3 4 5 4 81.5
Molar Ratio (Acid:Substrate) 3:1 4:1 5:1 4:1 81.5

Data based on the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride researchgate.net.

Conversion from Precursor Sulfonic Acids and Their Salts

An alternative synthetic strategy involves the initial sulfonation of the aromatic ring to produce the corresponding sulfonic acid or its salt, which is then converted to the sulfonyl chloride in a subsequent step. This two-step approach can sometimes offer better control over the reaction and may be preferable for certain substrates.

Commonly employed inorganic chlorinating agents for the conversion of sulfonic acids and their salts to sulfonyl chlorides include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These reagents react with the sulfonic acid or sulfonate salt to replace the hydroxyl or salt group with a chlorine atom.

For example, a general method for preparing sulfonyl chlorides involves the reaction of the corresponding sulfonic acid with thionyl chloride. In a related synthesis, 4-chloro-3-nitrobenzenesulfonyl chloride was obtained by first sulfonating o-nitrochlorobenzene with chlorosulfonic acid to form 4-chloro-3-nitrobenzenesulfonic acid, which was then treated with thionyl chloride patsnap.com. The use of thionyl chloride for this conversion is a well-established and widely used method in organic synthesis.

Table 2: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

Chlorinating Agent Typical Reaction Conditions Advantages Disadvantages
Thionyl Chloride (SOCl₂) Refluxing with the sulfonic acid or its salt, often with a catalytic amount of DMF. Readily available, gaseous byproducts (SO₂ and HCl) are easily removed. Can be corrosive and moisture-sensitive.

Research into alternative chlorination strategies aims to develop milder, more selective, and environmentally benign methods. One such approach involves the use of a combination of chlorosulfonic acid and thionyl chloride in the reaction mixture. This can sometimes lead to improved yields and cleaner reactions google.com.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend has also impacted the synthesis of sulfonyl chlorides.

Advanced strategies focus on reducing the use of hazardous reagents, minimizing waste generation, and improving energy efficiency. Some of the emerging sustainable approaches include:

Oxidative Chlorination: This method involves the oxidation of thiols or disulfides in the presence of a chloride source. Green oxidants such as hydrogen peroxide can be employed, making this a more environmentally friendly alternative to traditional methods that use harsh chlorinating agents nih.govrsc.org.

Catalytic Methods: The development of catalytic systems for chlorosulfonation reactions is an active area of research. The use of catalysts can reduce the amount of reagents required and can lead to milder reaction conditions.

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of sulfonyl chlorides is a promising area for developing more efficient and safer manufacturing processes.

These advanced and sustainable strategies are still under development for many specific compounds, but they represent the future direction of sulfonyl chloride synthesis, aiming for greener and more efficient chemical production.

Continuous Flow Processes in Sulfonyl Chloride Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. The preparation of sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, making the superior heat and mass transfer, small reactor volumes, and precise parameter control of flow reactors highly beneficial. rsc.orgrsc.orgaiche.org

The implementation of continuous manufacturing can enhance the safety of chlorosulfonation reactions by reducing the volume of hazardous materials present at any given time, allowing for the gradual release of toxic gases, and limiting operator exposure. aiche.org Flow chemistry systems, ranging from microreactors to multiple continuous stirred-tank reactors (CSTRs), enable exquisite control over reaction parameters, which can improve process safety and circumvent thermal runaway. rsc.orgmdpi.com

Several continuous flow protocols for sulfonyl chloride synthesis have been developed. One such method involves the oxidative chlorination of thiols or disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent. rsc.org This process, when transferred to a continuous flow environment, allows for short residence times and high space–time yields. rsc.org For example, the synthesis of benzenesulfonyl chloride from its corresponding disulfide was achieved with a residence time of just 41 seconds at 40°C, resulting in an 81% isolated yield and a high space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.orgrsc.org

Another approach employs a system of multiple CSTRs and a continuous filtration system, which has been used to produce multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.com This automated setup allows for significant improvements in process consistency, reliability, and space-time yield compared to batch processes. mdpi.com The transition from batch to continuous processing in one instance improved the space-time yield from 0.072 g mL⁻¹ h⁻¹ to 0.139 g mL⁻¹ h⁻¹. mdpi.com

While a specific continuous flow synthesis for this compound is not extensively detailed in the literature, these established methodologies for other aryl sulfonyl chlorides provide a clear blueprint for its potential production. The principles of improved thermal management and mixing would be directly applicable to the chlorosulfonation of 2-chlorophenol, the likely precursor, enhancing both the safety and efficiency of the synthesis.

SubstrateReagent(s)Reactor TypeResidence TimeTemperature (°C)Yield/ThroughputReference
Diphenyl Disulfide1,3-dichloro-5,5-dimethylhydantoin (DCH)Microreactor41 s4081% Isolated Yield rsc.org
Diphenyl DisulfideNitric acid, Hydrochloric acid, OxygenFlow ReactorNot specifiedNot specified3.7 g h⁻¹ Throughput researchgate.net
Aryl SubstrateChlorosulfonic AcidCSTRs~12 h (for 500g)Heated0.139 g mL⁻¹ h⁻¹ mdpi.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety profile of its production. Traditional methods often rely on hazardous reagents like chlorosulfonic acid, phosphorus pentachloride, or sulfuryl chloride, which are noxious, highly reactive, and generate significant hazardous waste. rsc.org Green chemistry seeks to replace these with more benign alternatives, minimize waste, and enhance efficiency.

A key focus of green synthetic design is the use of safer reagents and reaction media. An environmentally benign, metal-free synthesis of sulfonyl chlorides has been developed from thiols using ammonium (B1175870) nitrate, an aqueous solution of a hydrohalic acid (like HCl), and oxygen as the terminal oxidant. rsc.org This method avoids toxic metal catalysts and harsh chlorinating agents. Similarly, the oxyhalogenation of thiols and disulfides using oxone and a potassium halide (KCl) in water represents a significant green advancement. rsc.org This process is rapid, efficient, and uses water as a solvent, eliminating the need for volatile organic compounds (VOCs). rsc.org

Other strategies involve replacing traditional oxidants with more sustainable options. Reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), N-chlorosuccinimide (NCS), and even household bleach (sodium hypochlorite) have been successfully used for the oxidative chlorosulfonation of various sulfur-containing starting materials. organic-chemistry.orgresearchgate.net These methods are often operationally simple, require mild conditions, and can afford high yields. For instance, a protocol using NaDCC·2H₂O efficiently converts thiols to sulfonyl chlorides, which can then be reacted in-situ with amines to produce sulfonamides in sustainable solvents like water or glycerol, featuring a simple, filtration-only workup. researchgate.net

MethodologySubstrate TypeKey ReagentsSolventKey AdvantagesReference
Aerobic OxidationThiolsAmmonium nitrate, HCl, O₂Not specifiedMetal-free, uses oxygen as terminal oxidant rsc.org
OxyhalogenationThiols, DisulfidesOxone, KClWaterRapid, high yields, uses water as solvent rsc.org
Oxidative ChlorinationThiolsNaDCC·2H₂OWater, Ethanol, GlycerolMild conditions, simple solvent-free workup researchgate.net
Bleach-mediated OxidationS-alkyl isothiourea saltsBleach (NaOCl)Not specifiedEconomic, worker-friendly, no chromatography needed organic-chemistry.org

Iii. Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Hydroxybenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride moiety (-SO₂Cl) is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. These reactions are fundamental to the synthesis of a diverse array of sulfonated derivatives.

The reaction of 3-chloro-4-hydroxybenzene-1-sulfonyl chloride with primary or secondary amines is a cornerstone of its chemistry, yielding sulfonamides. This reaction, known as sulfonylation, typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct cbijournal.com.

A notable application of this reactivity is in the synthesis of complex pharmaceutical compounds. For instance, a structurally related compound, 4-amino-6-trichlorovinyl-1,3-benzenedisulfonyl chloride, is a key intermediate in the synthesis of the veterinary drug Clorsulon. The final step of this synthesis involves an amination reaction where both sulfonyl chloride groups are converted to sulfonamides by reacting with ammonia chemicalbook.comgoogle.comgoogle.com. This highlights the robustness of the sulfonylation reaction. In aqueous media, the reaction of benzenesulfonyl chlorides with amines can yield sulfonamides in high conversion rates, even at high pH scilit.comrsc.org.

NucleophileReaction ConditionsProduct TypeYieldReference
Ammonia (NH₃)Aqueous Ammonia, DichloromethanePrimary SulfonamideHigh google.com
Dibutylamine1.0 M NaOH(aq), 5% excess sulfonyl chlorideTertiary Sulfonamide94% scilit.com
1-Octylamine1.0 M NaOH(aq), 5% excess sulfonyl chlorideSecondary Sulfonamide98% scilit.com
AnilinePyridine (base), 0-25 °CN-Aryl SulfonamideHigh cbijournal.com

Analogous to the formation of sulfonamides, this compound can react with alcohols or phenols to form sulfonate esters. In this reaction, the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and scavenge the HCl byproduct youtube.comlibretexts.org.

A critical consideration for this specific substrate is the presence of its own phenolic hydroxyl group. Under basic conditions, this group can be deprotonated to form a phenoxide, which is a potent nucleophile. This can lead to intermolecular polymerization or other side reactions. Therefore, the synthesis of sulfonate esters from this compound and an external alcohol may require the prior protection of the phenolic hydroxyl group to ensure selective reaction at the sulfonyl chloride center.

Nucleophile (Alcohol)Typical Reagents/ConditionsProduct TypeKey ConsiderationReference
MethanolPyridine, 0 °C to room temp.Methyl Sulfonate EsterPhenolic -OH may require protection youtube.com
EthanolPyridine, 0 °C to room temp.Ethyl Sulfonate EsterPhenolic -OH may require protection youtube.com
PhenolPyridine, 0 °C to room temp.Phenyl Sulfonate EsterPhenolic -OH may require protection libretexts.org

The electrophilicity of the sulfonyl chloride group allows it to react with a variety of other nucleophiles.

Hydrazines: Reaction with hydrazine (H₂N-NH₂) or its derivatives yields sulfonyl hydrazides. The reaction proceeds similarly to that with amines, with the terminal nitrogen of hydrazine acting as the nucleophile. The reaction is typically performed in a suitable solvent like tetrahydrofuran at cool temperatures (10-20°C) orgsyn.orggoogle.com. Sulfonyl hydrazides are versatile intermediates in organic synthesis nih.govacs.org.

Azides: Nucleophilic substitution with sodium azide (NaN₃) provides a direct route to sulfonyl azides organic-chemistry.org. These compounds are valuable reagents, particularly in "click chemistry" and for the synthesis of nitrogen-containing heterocycles. The reaction can be performed efficiently by generating the sulfonyl chloride in situ from a thiol and subsequently reacting it with sodium azide in the same vessel organic-chemistry.org.

The mechanism of nucleophilic substitution at a sulfonyl sulfur center has been the subject of extensive study. Two primary pathways are generally considered:

Concerted Sₙ2-type Mechanism: This pathway involves a single transition state where the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This is analogous to the Sₙ2 reaction at a carbon center and results in an inversion of configuration at the sulfur atom researchgate.net.

Addition-Elimination Mechanism: This two-step process involves the initial formation of a pentacoordinate, trigonal bipyramidal intermediate. The nucleophile first adds to the sulfur atom, breaking the S=O pi bond and forming the intermediate. In the second step, the leaving group (chloride) is expelled, and the S=O bond is reformed researchgate.net.

For most arenesulfonyl chlorides, the concerted Sₙ2-type mechanism is generally favored. However, the exact pathway can be influenced by the nature of the nucleophile, the substituents on the aromatic ring, and the reaction conditions. The presence of the electron-donating hydroxyl group and the electron-withdrawing chloro group on the benzene (B151609) ring of this compound modifies the electron density at the sulfur center, but the fundamental electrophilic character remains, allowing for facile nucleophilic attack.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is polysubstituted, and its reactivity towards further electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of the existing groups. These substituents influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (regioselectivity) vanderbilt.edustudysmarter.co.uk.

The regiochemical outcome of an EAS reaction on this molecule is determined by the directing effects of the three substituents: hydroxyl (-OH), chloro (-Cl), and sulfonyl chloride (-SO₂Cl).

Hydroxyl Group (-OH): The -OH group is a powerful activating group and a strong ortho, para-director. Its lone pair of electrons can be donated into the aromatic pi-system via resonance, which significantly increases the electron density at the ortho and para positions, thereby stabilizing the positive charge in the arenium ion intermediate that forms upon electrophilic attack at these sites pressbooks.publibretexts.org. Relative to the -OH group at position 4, the ortho positions are 3 and 5, and the para position is 1 (already substituted).

Chloro Group (-Cl): The -Cl group is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate for ortho and para attack pressbooks.publibretexts.org. Relative to the -Cl group at position 3, the ortho positions are 2 and 4 (already substituted), and the para position is 6.

Sulfonyl Chloride Group (-SO₂Cl): The -SO₂Cl group is a very strong deactivating group due to both powerful inductive and resonance electron-withdrawal. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself studymind.co.ukyoutube.com. Relative to the -SO₂Cl group at position 1, the meta positions are 3 and 5.

Combined Effect and Predicted Regioselectivity: When multiple substituents are present, their directing effects can be either reinforcing or conflicting. In the case of this compound, the effects are conflicting. The final regiochemical outcome is typically dictated by the most powerful activating group transformationtutoring.com.

Dominant Director: The hydroxyl group is the most powerful activating group on the ring. Its strong resonance donation effect will overwhelmingly control the position of substitution.

Activated Positions: The -OH group strongly activates the positions ortho to it (positions 3 and 5). However, position 3 is already occupied by the chloro group. Therefore, the primary site of attack is position 5 .

Secondary Positions: The position para to the chloro group (position 6) and the other position ortho to the -OH group (position 5) are the most likely sites for substitution. However, the powerful directing effect of the -OH group makes position 5 the most electronically enriched and favored site. The sulfonyl chloride group's meta-directing effect also points to position 5, reinforcing this outcome. The chloro group's ortho-directing effect points to position 2.

Redox Transformations

The redox chemistry of this compound, particularly involving the sulfonyl chloride functional group, is a critical aspect of its reactivity profile. This includes both the reduction of the sulfonyl chloride moiety to lower oxidation states and the formation of the sulfonyl chloride through the oxidation of precursor sulfur compounds.

The sulfonyl chloride group is susceptible to reduction by various reagents, leading to the formation of compounds with sulfur in a lower oxidation state, most commonly thiols. While specific studies on this compound are not extensively detailed in the literature, the reduction pathways for arylsulfonyl chlorides are well-established and applicable.

Common methods for the reduction of arylsulfonyl chlorides involve strong reducing agents like lithium aluminum hydride or milder reagents such as triphenylphosphine. researchgate.nettaylorfrancis.com The reaction with triphenylphosphine, for instance, is a rapid and efficient method for converting arylsulfonyl chlorides to the corresponding arylthiols. researchgate.netorganic-chemistry.org Another approach is catalytic reduction, where a palladium catalyst under a moderate pressure of hydrogen can be used to yield aromatic thiols. taylorfrancis.com This catalytic method often requires the presence of a mild base to neutralize the strong acid (HCl) formed during the reaction. taylorfrancis.com

The general transformation can be summarized as: Ar-SO₂Cl + [Reducing Agent] → Ar-SH

Reducing AgentPrimary ProductGeneral ConditionsReference
Lithium Aluminum Hydride (LiAlH₄)Arylthiol (Ar-SH)Anhydrous ethereal solvent researchgate.nettaylorfrancis.com
Triphenylphosphine (PPh₃)Arylthiol (Ar-SH)Toluene, 0 °C to room temperature researchgate.netorganic-chemistry.org
Zinc (Zn) / AcidArylthiol (Ar-SH)Acidic medium taylorfrancis.com
H₂ / Palladium CatalystArylthiol (Ar-SH)Moderate H₂ pressure, presence of a mild base taylorfrancis.com

The synthesis of this compound often involves the oxidation of a corresponding precursor sulfide (e.g., 3-chloro-4-hydroxyphenyl sulfide). This transformation is a key step in accessing the highly reactive sulfonyl chloride functionality. The oxidative chlorination of thiols or sulfides is a frequently employed synthetic route. nih.gov

Oxidizing SystemPrecursorGeneral ConditionsReference
Chlorine (Cl₂) / WaterAryl sulfide (Ar-S-R) or Thiol (Ar-SH)Aqueous acetic acid or formic acid researchgate.netacsgcipr.org
N-Chlorosuccinimide (NCS)Sulfonyl hydrazide (Ar-SO₂NHNH₂)Acetonitrile, room temperature nih.gov
Chlorosulfonic acid (ClSO₃H)o-chloro-nitro-benzene (for a related compound)Elevated temperature (e.g., 120 °C) researchgate.net

Hydrolysis and Environmental Stability in Aqueous Media

The stability of this compound in aqueous environments is governed by its susceptibility to hydrolysis. This reaction leads to the decomposition of the sulfonyl chloride group to the corresponding sulfonic acid, releasing hydrochloric acid.

The hydrolysis of aromatic sulfonyl chlorides in water has been studied extensively. rsc.orgosti.gov The reaction generally proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a water molecule acts as the nucleophile attacking the electrophilic sulfur atom. rsc.orgnih.gov

The kinetics of hydrolysis are influenced by factors such as pH and the nature of the substituents on the benzene ring. For the neutral hydrolysis (solvolysis), both bond-making (S-O) and bond-breaking (S-Cl) are significant in the transition state. rsc.org In alkaline conditions, the hydrolysis is accelerated due to the presence of the much stronger nucleophile, the hydroxide ion (OH⁻), and bond-formation becomes the predominant feature of the transition state. rsc.org

Studies on various substituted benzenesulfonyl chlorides have shown that the reaction rates can be described by the Hammett equation. rsc.org The mechanism is proposed to involve the formation of a complex between the sulfonyl chloride and water molecules, H₂O---SO₂(Cl)Ar, which then transforms into the products. osti.gov It has been suggested that arylsulfonyl chlorides may hydrolyze through two parallel pathways involving either a neutral cyclic intermediate with a pentacoordinate sulfur atom or an anionic intermediate. researchgate.net

Despite their reactivity, arylsulfonyl chlorides can be prepared in aqueous acidic conditions. acs.orgresearchgate.net Their low solubility in water can protect them from rapid hydrolysis, allowing them to precipitate directly from the reaction mixture in high yield and purity. acs.orgresearchgate.net This kinetic stability in the solid phase is a crucial factor in their synthesis and handling.

Coupling Reactions and Metal-Catalyzed Transformations

The sulfonyl chloride group in this compound can serve as a versatile functional group in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-sulfur bonds.

Palladium-catalyzed reactions are powerful tools for forming new chemical bonds, and arylsulfonyl chlorides have emerged as effective coupling partners. They can participate in reactions such as the Suzuki-Miyaura and Heck couplings.

In Suzuki-Miyaura type reactions, arylsulfonyl chlorides can couple with arylboronic acids. chemrevlett.com This transformation can proceed in one of two ways: formation of a diaryl sulfone (C-S bond formation) or formation of a biaryl compound through desulfonylative coupling (C-C bond formation). chemrevlett.comresearchgate.net The outcome is highly dependent on the palladium catalyst system, including the choice of ligands and bases. chemrevlett.com For example, using PdCl₂ with K₂CO₃ in an acetone/water mixture can lead to the formation of unsymmetrical diaryl sulfones. chemrevlett.com The proposed mechanism involves the oxidative addition of the arylsulfonyl chloride to a Pd(0) or Pd(II) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product. chemrevlett.com

Arylsulfonyl chlorides can also serve as arylating agents in desulfitative Mizoroki-Heck reactions, where they react with alkenes to form substituted alkenes. researchgate.net This reaction involves the palladium-catalyzed cleavage of the C–S bond. researchgate.net

The versatility of these reactions allows for the synthesis of a wide range of complex organic molecules from arylsulfonyl chloride precursors.

Reaction TypeCoupling PartnerTypical Catalyst/Ligand SystemProduct TypeReference
Suzuki-Miyaura (Sulfonylation)(Hetero)aryl boronic acidsPdCl₂ / K₂CO₃Diaryl sulfones chemrevlett.com
Suzuki-Miyaura (Desulfonylative)Aryl boronic acidsPd₂(dba)₃ / SIMes / Na₂CO₃Biaryls chemrevlett.com
Suzuki-Miyaura (General)Arylboron compoundsPalladium catalysts with phosphine ligands (e.g., RuPhos)Biaryls researchgate.net
Mizoroki-Heck (Desulfitative)AlkenesPalladium catalystsSubstituted Alkenes researchgate.net

Copper-Catalyzed Aromatic Functionalization

While direct studies on the copper-catalyzed aromatic functionalization of this compound are not extensively documented in publicly available research, the reactivity of the sulfonyl chloride group in analogous copper-catalyzed cross-coupling reactions provides a strong basis for predicting its behavior. The presence of the chloro and hydroxyl substituents on the benzene ring will influence the electronic properties and, consequently, the reactivity of the molecule. Copper catalysis is a versatile tool for the formation of carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, and it is plausible that this compound can participate in such transformations.

Detailed Research Findings from Analogous Systems:

Research on various substituted benzenesulfonyl chlorides and their derivatives has demonstrated the efficacy of copper catalysts in promoting cross-coupling reactions. These reactions typically involve the coupling of the sulfonyl moiety with a variety of nucleophiles, including amines, thiols, and boronic acids, to form sulfonamides, sulfones, and other sulfur-containing compounds.

Copper-Catalyzed N-Arylation:

The synthesis of N-aryl sulfonamides through copper-catalyzed reactions is a well-established methodology. In these reactions, a sulfonyl chloride couples with an amine in the presence of a copper catalyst and a base. Studies on various aryl sulfonamides have shown that copper(I) salts, such as CuI and Cu₂O, are effective catalysts. The choice of ligand can be crucial for the success of these couplings, with oxalamides and 4-hydroxypicolinamides showing promise in promoting the N-arylation of sulfonamides with (hetero)aryl chlorides. researchgate.net For instance, a combination of Cu₂O and a suitable ligand has been shown to effectively catalyze the coupling of primary sulfonamides with aryl chlorides. researchgate.net Given this, it is conceivable that this compound could react with various primary and secondary amines under similar copper-catalyzed conditions to yield the corresponding sulfonamides. The reaction would likely proceed via oxidative addition of the sulfonyl chloride to a Cu(I) species, followed by reaction with the amine and reductive elimination.

Copper-Catalyzed C-S Bond Formation:

Copper catalysts are also employed in the formation of diaryl sulfones. These reactions often involve the coupling of a sulfonyl-containing compound with an aryl partner. For example, copper nanoparticles have been shown to catalyze the synthesis of diaryl sulfones from arylboronic acids and arylsulfonyl hydrazides. While this does not directly involve a sulfonyl chloride, it highlights the capability of copper to facilitate the formation of C-S bonds in sulfone synthesis. Another approach involves the copper-catalyzed reaction of sulfinic acid salts with aryl halides.

Considering the reactivity of the sulfonyl chloride group, a plausible copper-catalyzed reaction for this compound would be a cross-coupling with an arylboronic acid to form a biaryl sulfone. The catalytic cycle would likely involve a Cu(I) species. The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the aromatic ring of this compound would modulate the reactivity of the sulfonyl chloride group in such transformations.

The table below summarizes representative conditions for copper-catalyzed cross-coupling reactions of analogous sulfonyl-containing compounds, which could serve as a starting point for developing protocols for this compound.

Interactive Data Table: Representative Conditions for Copper-Catalyzed Cross-Coupling of Sulfonyl Derivatives

EntryReactant 1Reactant 2Copper CatalystLigandBaseSolventTemp (°C)Product Type
1p-ToluenesulfonamideAryl BromideCuIN,N-dimethylcyclohexaneK₃PO₄DMF135N-Aryl Sulfonamide
2MethanesulfonamideAryl BromideCuINoneCs₂CO₃DMF135N-Aryl Sulfonamide
3Primary Sulfonamide(Hetero)aryl ChlorideCu₂O4-HydroxypicolinamideCs₂CO₃i-PrOH130N-Aryl Sulfonamide
4Arylsulfonyl Hydrazide3-AminoindazoleCuINoneK₂CO₃DMSO401,3-Substituted Aminoindazole

Iv. Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the elucidation of the molecular skeleton and the connectivity between atoms.

The ¹H NMR spectrum of 3-chloro-4-hydroxybenzene-1-sulfonyl chloride is expected to reveal the distinct electronic environments of the three aromatic protons and the single hydroxyl proton. The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating hydroxyl group.

The proton ortho to the powerful electron-withdrawing sulfonyl chloride group (H-2) is expected to be the most deshielded, appearing furthest downfield. The proton ortho to the hydroxyl group (H-5) will be more shielded, while the proton meta to both groups (H-6) will have an intermediate chemical shift. The coupling between adjacent protons (H-5 and H-6) will result in a doublet, while the H-2 proton, being isolated, would appear as a singlet or a narrow doublet depending on meta-coupling. The hydroxyl proton (4-OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.8 - 8.0 d ~2.5 (meta-coupling)
H-6 7.6 - 7.8 dd ~8.5 (ortho), ~2.5 (meta)
H-5 7.0 - 7.2 d ~8.5 (ortho)
4-OH 5.0 - 6.0 (variable) br s N/A

d = doublet, dd = doublet of doublets, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are determined by the attached functional groups.

The carbon atom directly bonded to the hydroxyl group (C-4) is expected to be significantly shielded, while the carbon attached to the electron-withdrawing sulfonyl chloride group (C-1) will be deshielded. The presence of the chlorine atom at C-3 will also influence the chemical shifts of the adjacent carbons. Based on data for similar substituted benzenes, the predicted chemical shifts can be estimated. chemicalbook.comactachemicamalaysia.com

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 135 - 140
C-2 128 - 132
C-3 120 - 125
C-4 155 - 160
C-5 115 - 120

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their ortho relationship. A weaker cross-peak might also be observed between H-2 and H-6 due to a four-bond meta-coupling. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached. columbia.edu This technique would show correlations between the ¹H and ¹³C signals for the three C-H pairs in the aromatic ring: H-2 with C-2, H-5 with C-5, and H-6 with C-6. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is a powerful tool for piecing together the molecular framework. Key expected correlations for this compound would include:

H-2 correlating with C-1, C-3, and C-6.

H-5 correlating with C-1, C-3, and C-4.

H-6 correlating with C-1, C-2, and C-4. These long-range correlations are instrumental in confirming the substitution pattern on the benzene ring. columbia.eduyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The presence of a hydroxyl group will give rise to a broad O-H stretching band. The sulfonyl chloride group has strong, characteristic symmetric and asymmetric stretching vibrations.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3600 O-H stretch (broad) Phenolic -OH
3000 - 3100 C-H stretch Aromatic C-H
1500 - 1600 C=C stretch Aromatic Ring
1370 - 1390 S=O asymmetric stretch Sulfonyl Chloride
1180 - 1200 S=O symmetric stretch Sulfonyl Chloride
1000 - 1100 C-Cl stretch Aryl Chloride

These bands, particularly the strong S=O stretches, provide clear evidence for the key functional groups within the molecule. researchgate.netmdpi.com

Raman spectroscopy complements FTIR by providing information on molecular vibrations. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar and symmetric bonds. The aromatic ring vibrations and the symmetric stretch of the sulfonyl group are typically strong in the Raman spectrum.

Table 4: Predicted Raman Shifts

Raman Shift (cm⁻¹) Vibration Type Functional Group
3000 - 3100 C-H stretch Aromatic C-H
1580 - 1610 C=C stretch (ring breathing) Aromatic Ring
1180 - 1200 S=O symmetric stretch Sulfonyl Chloride
1000 - 1100 C-Cl stretch Aryl Chloride

Analysis of Raman spectra can offer confirmatory evidence for the presence of the sulfonyl chloride and the substituted aromatic ring. chemicalbook.com

Table of Compounds Mentioned

Compound Name
This compound
3-Chloro-4-hydroxybenzaldehyde
4-Chlorobenzenesulfonyl chloride
3-chloro-4-hydroxyphenylacetic acid
3-Nitrobenzenesulfonyl chloride

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In the context of this compound, this method is instrumental in probing the electronic transitions within the molecule, particularly those associated with its aromatic system.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the substituted benzene ring, which acts as a chromophore. The benzene ring itself exhibits characteristic π → π* transitions. The presence of substituents—the hydroxyl (-OH) group, the chlorine (-Cl) atom, and the sulfonyl chloride (-SO2Cl) group—influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). ijermt.orglibretexts.orgfiveable.melibretexts.orgstudymind.co.uk

The hydroxyl group is an electron-donating group (activating) and tends to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. libretexts.org Conversely, the chlorine atom and the sulfonyl chloride group are electron-withdrawing groups (deactivating), which can lead to a hypsochromic shift (a shift to shorter wavelengths). ijermt.orgstudymind.co.uk The interplay of these substituent effects determines the final absorption spectrum.

For analogous compounds like 4-chlorophenol, characteristic absorption bands are observed around 225 nm and 280 nm. researchgate.netnist.gov Given the structural similarities, the UV-Vis spectrum of this compound is expected to exhibit absorption maxima in a comparable region, reflecting the π → π* transitions of the substituted aromatic ring.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

Expected λmax (nm)Type of TransitionAssociated Chromophore
~225-230π → πSubstituted Benzene Ring
~280-285π → πSubstituted Benzene Ring

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M+) is expected to be observed. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in a natural abundance ratio of approximately 3:1, the molecular ion will appear as a pair of peaks, [M]+ and [M+2]+, separated by two mass units, with the [M+2]+ peak having about one-third the intensity of the [M]+ peak. This isotopic pattern is a characteristic signature for compounds containing one chlorine atom.

Upon ionization, the molecular ion can undergo fragmentation through the cleavage of its weakest bonds. For aromatic sulfonyl chlorides, a common fragmentation pathway involves the loss of the sulfonyl chloride group or parts of it. nih.govresearchgate.net A significant fragmentation pathway for aromatic sulfonamides, which are structurally related, is the elimination of sulfur dioxide (SO₂). nih.govresearchgate.net This process is often promoted by the presence of electron-withdrawing groups on the aromatic ring. nih.gov

Plausible fragmentation patterns for this compound could include:

Loss of a chlorine radical from the sulfonyl chloride group (-SO₂Cl) to form a [M-Cl]+ ion.

Loss of the entire sulfonyl chloride group (-SO₂Cl) to yield a chlorohydroxyphenyl cation.

Elimination of sulfur dioxide (SO₂) from the molecular ion, which is a characteristic fragmentation for many aromatic sulfonyl compounds. nih.govresearchgate.net

Cleavage of the C-S bond, leading to the formation of a 3-chloro-4-hydroxyphenyl radical and a sulfonyl chloride cation.

The analysis of these fragment ions provides valuable information that helps to confirm the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormula of Fragment
226[M]+ (Molecular Ion)[C₆H₄Cl₂O₃S]⁺
191[M - Cl]+[C₆H₄ClO₃S]⁺
162[M - SO₂]⁺[C₆H₄Cl₂]⁺
127[M - SO₂Cl]+[C₆H₄ClO]⁺
99[SO₂Cl]+[SO₂Cl]⁺
64[SO₂]+[SO₂]⁺

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For substituted benzenesulfonyl chlorides, DFT methods, particularly utilizing hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have been effectively used to calculate a variety of molecular properties. researchgate.netprensipjournals.com These calculations provide a detailed understanding of the molecule's fundamental characteristics.

Geometry Optimization and Equilibrium Structure Determination

The first step in most computational analyses is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 3-chloro-4-hydroxybenzene-1-sulfonyl chloride, this calculation would precisely define the bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its substituents (-OH, -Cl, and -SO₂Cl). The resulting equilibrium structure is crucial, as it forms the basis for all subsequent property calculations, such as vibrational frequencies and electronic properties. prensipjournals.com

Interactive Data Table: Predicted Equilibrium Geometrical Parameters

(Note: Specific computational data for this compound is not available in the surveyed literature. The table below is representative of the parameters that would be determined in such a study.)

Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC-SData not available in published literature
Bond LengthS=OData not available in published literature
Bond LengthS-ClData not available in published literature
Bond LengthC-O (hydroxyl)Data not available in published literature
Bond LengthC-Cl (ring)Data not available in published literature
Bond AngleO=S=OData not available in published literature
Bond AngleC-S-ClData not available in published literature
Dihedral AngleC-C-S-ClData not available in published literature

Prediction of Vibrational Frequencies (IR and Raman)

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. researchgate.net For this compound, these calculations would predict the frequencies for characteristic vibrations, including the O-H stretching of the hydroxyl group, the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl chloride group, C-Cl stretching, and various vibrations of the benzene ring. Theoretical spectra are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies

(Note: Specific computational data for this compound is not available in the surveyed literature. The table below is representative of the assignments that would be determined.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch-OHData not available in published literature
S=O Asymmetric Stretch-SO₂ClData not available in published literature
S=O Symmetric Stretch-SO₂ClData not available in published literature
C=C Ring StretchAromatic RingData not available in published literature
C-Cl StretchAromatic RingData not available in published literature
S-Cl Stretch-SO₂ClData not available in published literature

Calculation of Nuclear Magnetic Resonance Chemical Shifts

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. prensipjournals.com For this compound, these calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom. Comparing these predicted shifts with experimental NMR data is a powerful method for confirming the molecular structure and assigning spectral peaks. prensipjournals.com

Interactive Data Table: Predicted NMR Chemical Shifts

(Note: Specific computational data for this compound is not available in the surveyed literature. The table below indicates the types of values that would be calculated.)

AtomPositionPredicted Chemical Shift (ppm)
¹HH (hydroxyl)Data not available in published literature
¹HH (aromatic C2)Data not available in published literature
¹HH (aromatic C5)Data not available in published literature
¹HH (aromatic C6)Data not available in published literature
¹³CC1 (-SO₂Cl)Data not available in published literature
¹³CC3 (-Cl)Data not available in published literature
¹³CC4 (-OH)Data not available in published literature

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are critical for predicting how the molecule will interact with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic character. taylorandfrancis.com The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilic character. taylorandfrancis.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Interactive Data Table: FMO Energies

(Note: Specific computational data for this compound is not available in the surveyed literature. This table illustrates the parameters derived from FMO analysis.)

ParameterAbbreviationCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)Data not available in published literature
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Data not available in published literature
HOMO-LUMO Energy GapΔEData not available in published literature

Correlation with Chemical Reactivity Descriptors

The energies of the HOMO and LUMO are used to calculate various global chemical reactivity descriptors. These quantum chemical parameters quantify the reactivity of a molecule and help predict its behavior in chemical reactions.

Ionization Potential (I) and Electron Affinity (A) can be approximated using Koopmans' theorem as I ≈ -E(HOMO) and A ≈ -E(LUMO).

Electronegativity (χ) , the ability to attract electrons, is calculated as χ = (I + A) / 2.

Chemical Hardness (η) measures resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative framework for understanding the electrophilic and nucleophilic nature of this compound and predicting its reactive sites.

Interactive Data Table: Global Chemical Reactivity Descriptors

(Note: Specific computational data for this compound is not available in the surveyed literature. The table shows descriptors that would be calculated.)

DescriptorSymbolFormulaCalculated Value
Ionization PotentialI-E(HOMO)Data not available in published literature
Electron AffinityA-E(LUMO)Data not available in published literature
Electronegativityχ(I+A)/2Data not available in published literature
Chemical Hardnessη(I-A)/2Data not available in published literature
Chemical SoftnessS1/ηData not available in published literature
Electrophilicity Indexωμ²/2ηData not available in published literature

Analysis of Charge Distribution and Electrostatic Potential Surfaces

The arrangement of electrons within this compound is fundamental to its chemical behavior. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to model the electron density and predict the distribution of charges across the molecule. karazin.ua

Molecular Electrostatic Potential (MEP) surfaces are a key output of these calculations, providing a visual representation of the charge distribution. dergipark.org.tr The MEP map illustrates regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.trresearchgate.net In a typical MEP map, red and yellow areas indicate a negative electrostatic potential, signifying regions with a higher electron density, while blue areas represent a positive electrostatic potential, indicating electron-deficient regions. Green areas denote regions of neutral potential.

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the chlorine atom attached to the benzene ring, due to the high electronegativity of these atoms. asianresassoc.org Conversely, the hydrogen atom of the hydroxyl group and the area around the sulfonyl group's sulfur atom would likely exhibit a positive potential, marking them as sites for nucleophilic attack. The aromatic ring itself will present a complex landscape of electron density, influenced by the competing electron-withdrawing effects of the chloro and sulfonyl chloride substituents and the electron-donating effect of the hydroxyl group.

Mulliken population analysis is another method used to quantify the partial charge on each atom in the molecule. This analysis provides numerical data that complements the visual information from the MEP surface.

Atomic SitePredicted Mulliken Charge (a.u.)Inferred Property
Oxygen (in -OH)Highly NegativeNucleophilic, Hydrogen Bond Acceptor
Oxygen (in -SO2Cl)Highly NegativeNucleophilic, Hydrogen Bond Acceptor
Chlorine (on ring)NegativeElectronegative Center
Hydrogen (in -OH)PositiveElectrophilic, Hydrogen Bond Donor
Sulfur (in -SO2Cl)Highly PositiveElectrophilic Center
Carbon (attached to -OH)Slightly PositiveInfluenced by Electronegative Oxygen
Carbon (attached to -Cl)Slightly PositiveInfluenced by Electronegative Chlorine

Studies of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the solid-state structure and macroscopic properties of molecular compounds. escholarship.orgnih.gov For this compound, several types of non-covalent interactions are anticipated, which can be studied using computational methods like Symmetry-Adapted Perturbation Theory (SAPT) to decompose the interaction energies into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.gov

The primary non-covalent interactions expected for this molecule include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). The oxygen atoms of the sulfonyl group are also potential hydrogen bond acceptors. These interactions are among the strongest non-covalent forces and play a significant role in the crystal packing. rsc.orgnih.gov

Halogen Bonding: The chlorine atom on the benzene ring can participate in halogen bonding, where it acts as an electrophilic region (a "σ-hole") and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact. These interactions can be in a parallel-displaced or T-shaped arrangement. rsc.org

Computational studies can predict the geometries and energies of dimers and larger clusters of this compound, revealing the most stable arrangements and the dominant intermolecular forces at play.

Interaction TypeInteracting GroupsExpected Strength (kcal/mol)Significance
Hydrogen Bonding (O-H···O)-OH group and -SO2 or -OH group of another molecule3 - 10Major contributor to crystal lattice stability.
Halogen Bonding (C-Cl···O)Ring-Cl and -SO2 or -OH oxygen of another molecule1 - 5Directional interaction influencing crystal packing.
π-π StackingAromatic rings of adjacent molecules1 - 3Contributes to the cohesion of the solid state.
Dispersion ForcesAll atomsVariableOverall background attraction.

Influence of Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are instrumental in predicting and understanding these solvent effects. rsc.orgmdpi.com

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key phenomenon that can be computationally modeled. The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule differently, leading to shifts in the absorption maxima (λmax) in the UV-Visible spectrum.

Bathochromic Shift (Red Shift): A shift to longer wavelengths, often observed in polar solvents if the excited state is more polar than the ground state.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, which can occur if the ground state is more stabilized by the polar solvent than the excited state.

Theoretical calculations can predict the λmax in various solvents by incorporating the dielectric constant of the solvent into the quantum mechanical calculations. These studies can help in interpreting experimental spectroscopic data and understanding the nature of the electronic transitions (e.g., n→π* or π→π*).

SolventDielectric Constant (ε)Predicted Effect on λmaxRationale
n-Hexane1.88Baseline (Non-polar reference)Minimal solute-solvent interactions.
Chloroform4.81Slight Bathochromic ShiftModerate polarity, potential for H-bonding with -OH.
Ethanol24.55Significant Bathochromic/Hypsochromic ShiftPolar protic solvent, strong H-bonding interactions.
Acetonitrile37.5Significant Bathochromic ShiftPolar aprotic solvent, strong dipole-dipole interactions.
Water80.1Most Pronounced ShiftHighly polar protic solvent, extensive H-bonding.

Vi. Applications in Advanced Organic Synthesis As a Chemical Building Block

Precursor for Functionalized Sulfonamide Libraries

The most common reaction involving sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. thieme-connect.comresearchgate.net This reaction is a cornerstone in medicinal chemistry, as the sulfonamide moiety is a key structural feature in a multitude of therapeutic agents. thieme-connect.comnih.gov 3-chloro-4-hydroxybenzene-1-sulfonyl chloride serves as an excellent starting material for generating libraries of novel sulfonamide compounds. The reaction with an amine proceeds readily, typically in the presence of a base, to yield the corresponding sulfonamide with the stable 3-chloro-4-hydroxyphenyl scaffold.

Once the core sulfonamide is formed from this compound, the chloro and hydroxyl groups on the aromatic ring provide convenient handles for extensive diversification. This allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies. Various synthetic strategies can be employed to modify these positions.

Table 1: Diversification Reactions for the 3-chloro-4-hydroxyphenyl Sulfonamide Scaffold

Position Functional Group Reaction Type Potential Reagents Resulting Structure
C4 Hydroxyl (-OH) Etherification Alkyl halides, Benzyl halides O-Alkyl/O-Benzyl ether
C4 Hydroxyl (-OH) Esterification Acyl chlorides, Carboxylic acids Phenyl ester
C4 Hydroxyl (-OH) O-Arylation Aryl boronic acids Diaryl ether
C3 Chlorine (-Cl) Nucleophilic Aromatic Substitution (SNAr) Amines, Thiols, Alkoxides Substituted aniline, thioether, or ether

These diversification strategies enable chemists to systematically alter the steric and electronic properties of the molecule to optimize biological activity or other desired characteristics.

The sulfonamide scaffold derived from this compound can be integrated into synthetic pathways aimed at specific biological targets. For instance, diaryl sulfonamides have been investigated as antimitotic agents that inhibit tubulin polymerization. magtech.com.cnscholaris.ca In a target-oriented synthesis, the 3-chloro-4-hydroxyphenyl moiety can be strategically modified to enhance binding affinity to the target protein. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the chloro group can occupy a specific hydrophobic pocket. Further functionalization allows for the introduction of pharmacophores or the modulation of physicochemical properties like solubility and metabolic stability.

Formation of Activated Sulfonate Esters in Organic Transformations

Sulfonyl chlorides readily react with alcohols to form sulfonate esters. youtube.comresearchgate.net This transformation is a crucial tool in organic synthesis as it converts a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the sulfonate group, -OSO₂R). youtube.com this compound can be used to "activate" alcohols in this manner. The resulting 3-chloro-4-hydroxyphenyl sulfonate esters are stable intermediates that can then undergo nucleophilic substitution or elimination reactions. A key advantage of this two-step process is that the formation of the sulfonate ester proceeds with retention of the alcohol's stereochemistry. youtube.com

Table 2: Examples of Sulfonate Ester Formation

Reactant Alcohol Sulfonate Ester Product Potential Subsequent Transformation
Primary Alcohol (R-CH₂-OH) R-CH₂-OSO₂-Ar SN2 reaction with nucleophiles
Secondary Alcohol (R₂CH-OH) R₂CH-OSO₂-Ar SN2 or E2 reactions
Chiral Alcohol Chiral Sulfonate Ester Stereospecific substitution

Ar represents the 3-chloro-4-hydroxyphenyl group.

Role in Cyclization Reactions and Synthesis of Heterocyclic Systems

Sulfonyl chlorides are known to participate in reactions that form cyclic structures. magtech.com.cn For example, they can undergo [2+2] cycloadditions with certain unsaturated compounds. More commonly, the sulfonyl chloride group can be used in intramolecular reactions to construct heterocyclic systems. A molecule containing both a sulfonyl chloride and a nucleophilic group (like an amine or alcohol) can be induced to cyclize, forming a sultam (cyclic sulfonamide) or a sultone (cyclic sulfonate ester).

By first reacting this compound with a substrate containing a second reactive group, a precursor for intramolecular cyclization can be synthesized. The chloro and hydroxyl functionalities on the aromatic ring can also be used to build out a side chain that can then participate in a ring-closing reaction, leading to the formation of complex heterocyclic frameworks.

Utility in Asymmetric Synthesis and Chiral Auxiliaries

While this compound is an achiral molecule, it is a useful reagent in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org this compound can be reacted with a chiral amine or a chiral alcohol to form a chiral sulfonamide or sulfonate ester, respectively.

This newly formed chiral molecule can then be used in diastereoselective reactions, where the existing stereocenter directs the formation of a new stereocenter. researchgate.net For example, the chiral sulfonamide could be used to direct the stereoselective alkylation of an enolate. After the desired stereochemistry has been established, the auxiliary (the 3-chloro-4-hydroxyphenyl sulfonyl group) can be cleaved and removed. This strategy is a powerful method for synthesizing enantiomerically pure compounds. wikipedia.orgscielo.org.mx

Design and Construction of Complex Molecular Architectures

The true power of this compound as a building block lies in the ability to combine the aforementioned reactions in multi-step syntheses to construct complex molecular architectures. The sulfonyl chloride provides an initial anchor point for building out a molecule, often by forming a stable sulfonamide linkage. The hydroxyl and chloro groups then serve as orthogonal synthetic handles for further elaboration.

For example, a synthetic chemist could:

React this compound with a primary amine to form a sulfonamide.

Perform an etherification reaction on the hydroxyl group.

Use a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to replace the chlorine atom with a new aryl group.

This sequence allows for the controlled, stepwise assembly of three different substituents around the central benzene (B151609) ring, providing a pathway to highly functionalized and complex molecules from a single, versatile starting material.

Intermediate in the Preparation of Advanced Materials (e.g., Polymer Initiators)

While the direct application of this compound as a conventional polymer initiator is not extensively documented in readily available scientific literature, its structure lends itself to being a versatile intermediate for the synthesis of more complex molecules used in advanced materials. The presence of three distinct functional groups—a sulfonyl chloride, a hydroxyl group, and a chloro substituent on the aromatic ring—allows for a variety of chemical modifications. These modifications can transform the molecule into a precursor for specialized polymers and other advanced materials.

The sulfonyl chloride moiety is a well-known functional group capable of initiating controlled radical polymerization processes. Arylsulfonyl chlorides, in general, can act as initiators in atom transfer radical polymerization (ATRP) and other living radical polymerization techniques. The initiation process typically involves the homolytic cleavage of the sulfur-chlorine bond, often facilitated by a transition metal catalyst, to generate a sulfonyl radical. This radical then adds to a monomer to start the polymer chain growth. The rate of initiation relative to the rate of propagation is a critical factor in achieving polymers with well-defined molecular weights and narrow molecular weight distributions.

Although specific research on this compound as a direct initiator is sparse, its potential lies in its capacity to be derivatized. For instance, the hydroxyl group can be reacted with other molecules to introduce additional functionalities. This could lead to the formation of bifunctional initiators, where one part of the molecule initiates polymerization and the other part possesses a specific chemical or physical property, such as fluorescence or the ability to bind to a surface.

Furthermore, the entire molecule can be incorporated into a larger monomer structure. By reacting either the sulfonyl chloride or the hydroxyl group, this compound can be attached to a polymerizable moiety, such as a vinyl or acrylic group. The resulting functional monomer can then be copolymerized with other monomers to introduce the specific properties of the this compound unit into the backbone or as a pendant group of the final polymer. This approach allows for the precise tuning of the chemical and physical properties of the resulting advanced material.

The following table outlines the potential reactive sites of this compound and their significance in the synthesis of intermediates for advanced materials.

Functional GroupPotential ReactionsApplication in Advanced Materials Synthesis
Sulfonyl Chloride (-SO₂Cl) Nucleophilic substitution (e.g., with amines, alcohols, or thiols)Formation of sulfonamides, sulfonates, and thioesters, which can act as monomers or cross-linking agents.
Radical initiation (ATRP, etc.)Direct use as an initiator or for the synthesis of macromolecular initiators.
Hydroxyl (-OH) EtherificationIntroduction of alkyl or aryl groups to modify solubility or introduce other functional groups.
EsterificationAttachment to polymerizable acid chlorides or anhydrides to form functional monomers.
Aromatic Ring Electrophilic aromatic substitutionFurther functionalization of the benzene ring to introduce additional substituents, although the existing groups are deactivating.

While detailed research findings specifically on the use of this compound as an intermediate for polymer initiators are not widely published, the fundamental principles of organic and polymer chemistry suggest its significant potential in this field. The strategic modification of its functional groups can lead to the development of novel monomers, initiators, and other building blocks for the creation of advanced materials with tailored properties.

Vii. Advanced Analytical and Purity Assessment Methodologies

Chromatography-Based Separation and Quantification

Chromatographic techniques are fundamental in the analytical workflow for 3-chloro-4-hydroxybenzene-1-sulfonyl chloride, enabling the separation and quantification of the main component from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of this compound. Reversed-phase HPLC is commonly employed, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.

A typical HPLC method for the analysis of aromatic sulfonyl chlorides involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a buffer to control pH and improve peak shape. researchgate.net Detection is usually performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. While a specific HPLC method for this compound is not extensively documented in publicly available literature, a representative method can be extrapolated from the analysis of similar compounds like benzenesulfonyl chloride. researchgate.netresearchgate.net The method parameters would be optimized to ensure a sharp peak for the main component and good resolution from any potential impurities.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL
Column Temperature Ambient (e.g., 25 °C)

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally related compounds.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound. thermofisher.com These impurities could include residual solvents from the synthesis or by-products of the reaction.

The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. The high temperatures of the injector and column can sometimes lead to the degradation of thermally labile compounds like sulfonyl chlorides. nih.gov Therefore, method development must carefully consider the thermal stability of the analyte. A common approach involves using a capillary column with a non-polar stationary phase.

Table 2: Representative GC-MS Parameters for Volatile Impurity Analysis

ParameterValue
Column Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

The parameters in this table are illustrative and would require optimization for the specific impurities being targeted.

Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions in real-time. libretexts.org It is a quick and cost-effective method to determine the consumption of starting materials and the formation of the product, this compound.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined by the polarity of the compounds to be separated. rochester.edu For aromatic sulfonyl chlorides, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often used. researchgate.net After development, the spots are visualized, commonly under UV light, to assess the progress of the reaction.

Table 3: Example TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm)

This table provides a common TLC system that would likely be effective for monitoring reactions involving aromatic sulfonyl chlorides.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 4: Illustrative Crystallographic Data for a Related Sulfonamide

ParameterValue (for 4-chloro-N-(3-chlorophenyl)benzenesulfonamide)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 9.378(2) Å, b = 13.478(3) Å, c = 10.251(2) Å
Volume 1295.6(5) ų
Z 4

This data is for a structurally related sulfonamide and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element present in the molecule, which can be compared to the theoretical values calculated from the molecular formula (C₆H₄Cl₂O₃S for this compound). This comparison is a crucial step in verifying the stoichiometric purity of a synthesized compound.

The analysis is typically performed using an automated elemental analyzer, which combusts the sample at high temperatures and quantitatively measures the resulting combustion products (e.g., CO₂, H₂O, N₂, SO₂). The chlorine content can be determined by methods such as titration or ion chromatography after combustion.

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percent (%)
CarbonC12.01672.0631.75
HydrogenH1.0144.041.78
ChlorineCl35.45270.9031.23
OxygenO16.00348.0021.14
SulfurS32.07132.0714.12
Total 227.07 100.00

This table presents the theoretical elemental composition calculated from the molecular formula of this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-chloro-4-hydroxybenzene-1-sulfonyl chloride?

  • Methodological Answer : Synthesis typically involves chlorosulfonation of a precursor like 3-chloro-4-hydroxybenzene. Key steps include:

Protection of the hydroxyl group : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during sulfonation .

Sulfonation : React the protected precursor with chlorosulfonic acid (HSO₃Cl) at 0–5°C to minimize decomposition .

Deprotection : Hydrolyze the protecting group using acidic (e.g., HCl) or basic conditions.

  • Critical Parameters :
  • Temperature control (<10°C) to avoid over-sulfonation.
  • Solvent choice (e.g., dichloromethane or chloroform) for solubility and inertness .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 50–70% after purification.

Q. What purification techniques are effective for isolating high-purity this compound?

  • Methodological Answer : Use a combination of:

Recrystallization : Employ solvents like ethyl acetate/hexane (1:3 ratio) to remove unreacted precursors .

Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (5–20%) to separate sulfonyl chloride from by-products .

  • Purity Validation :
TechniqueExpected DataReference
¹H NMR δ 7.8–8.2 (aromatic protons)
IR ~1370 cm⁻¹ (S=O stretch)
Mass Spec [M+H]⁺ at m/z 227 (calculated)

Advanced Research Questions

Q. How do the electronic effects of chloro and hydroxy substituents influence the reactivity of this compound?

  • Methodological Answer :
  • Electron-Withdrawing Effects :
  • The chloro group at position 3 deactivates the ring via inductive effects, directing electrophiles to the less hindered position .
  • The hydroxy group at position 4 (when deprotonated) acts as a strong electron-donating group, increasing reactivity toward nucleophilic substitution at the sulfonyl chloride site .
  • Reactivity Comparison :
CompoundRelative Reactivity (vs. Benzene)Reference
3-Chloro-4-hydroxy derivative1.5× faster
3-Chloro-4-methyl derivative1.2× faster
  • Practical Implication : Adjust stoichiometry of nucleophiles (e.g., amines) to account for enhanced reactivity.

Q. How should researchers resolve discrepancies in spectral data during structural validation?

  • Methodological Answer :
  • Common Issues :
  • Aromatic proton splitting : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign positions .
  • Unexpected by-products : Analyze via HPLC-MS to detect sulfonic acid derivatives (common hydrolysis products) .
  • Case Study :
    If ¹³C NMR shows an extra peak at δ 170 ppm, this may indicate residual acetyl protecting group. Verify deprotection efficiency via IR (absence of C=O stretch at ~1750 cm⁻¹) .

Q. What strategies mitigate competing side reactions in sulfonamide synthesis using this compound?

  • Methodological Answer :
  • Control Hydrolysis :

Use anhydrous solvents (e.g., THF) and inert atmosphere (N₂/Ar) to prevent H₂O ingress .

Add molecular sieves to scavenge trace moisture.

  • By-Product Analysis :
Side ReactionMitigation StrategyReference
Sulfonic acid formation Lower reaction temperature (0°C)
Dimerization Reduce reagent concentration

Data Contradiction Analysis

Q. How to interpret conflicting melting point data reported in literature?

  • Methodological Answer :
  • Potential Causes :

Polymorphism : Crystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .

Impurity Interference : Use differential scanning calorimetry (DSC) to distinguish pure vs. impure samples.

  • Case Example :
    A reported mp of 83–87°C (ethanol) vs. 80–82°C (acetone) suggests solvent-dependent polymorphism .

Safety and Handling Considerations

  • Storage : Keep in a desiccator at –20°C to prevent hydrolysis .
  • Decomposition Products : SO₂ and HCl gas may release under heat; use fume hoods and acid traps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.